3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
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Overview
Description
3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine; oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a propan-1-amine backbone, and an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methyl-5-propan-2-ylphenol, which is then reacted with ethylene oxide to form 2-(2-methyl-5-propan-2-ylphenoxy)ethanol. This intermediate is further reacted with 3-methoxypropan-1-amine under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine
- 3-ethoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine
Uniqueness
3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine is unique due to its specific structural features, such as the presence of a methoxy group and an oxalic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3.C2H2O4/c1-15(2)17-7-6-16(3)18(14-17)22-13-12-21-11-9-19-8-5-10-20-4;3-1(4)2(5)6/h6-7,14-15,19H,5,8-13H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYTWWKTUVNPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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